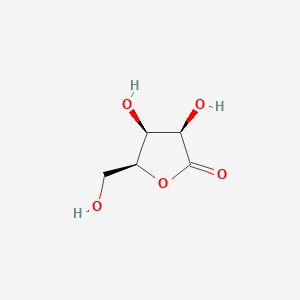
2-(Ethylamino)-o-propionotoluidide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(Ethylamino)-o-propionotoluidide Hydrochloride" is a chemical compound that can be expected to have applications in various fields due to its structural components. Compounds with similar structures have been studied for their physical, chemical properties, and potential applications in medicine, chemistry, and material science.
Synthesis Analysis
The synthesis of compounds similar to "2-(Ethylamino)-o-propionotoluidide Hydrochloride" often involves complex reactions, including condensation, cyclization, and refinement steps to achieve high purity and yield. For example, 2-Ethyl-4, 6-dihydroxypyrimidine synthesis involves propionitrile reacting with hydrogen chloride and free ammonia, followed by cyclization in the presence of sodium methoxide (Ou Chun, 2003).
Molecular Structure Analysis
The molecular structure of compounds is critical in determining their physical and chemical properties. Techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and FT-Raman (Fourier Transform Raman Spectroscopy) are commonly used for structural determination. For instance, the molecular structure of a thioamide derivative was determined using these methods, providing insights into its geometry and electronic structure (S. Prasanth et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be influenced by their functional groups and molecular structure. Studies on related compounds have shown reactions including hydrolysis, condensation, and interactions with nucleophiles, which play a significant role in their chemical properties and potential applications (A. Reisinger & C. Wentrup, 2005).
Wissenschaftliche Forschungsanwendungen
Ethyl Glucuronide (EtG) in Hair as a Marker for Alcohol Use and Abuse
A scoping review focused on the relationship between EtG levels in hair and common pathological conditions like liver and kidney diseases, and diabetes. This research underscores the importance of understanding how pathologies can influence the concentration of certain compounds in biological matrices, which is critical for interpreting data accurately in both forensic and clinical contexts (Triolo et al., 2022).
Acrylamide in Baking Products
This review article addresses the formation of acrylamide, a compound with toxic properties (neurotoxicity, genotoxicity, carcinogenicity), in high-carbohydrate foods during high-temperature processing. Understanding the factors affecting acrylamide formation and degradation can inform safety guidelines for food processing (Keramat et al., 2011).
Pharmacological Characterization of Eticlopride
A review on eticlopride, a drug with high affinity for dopamine D2-like receptors, highlights the use of chemical compounds to understand central dopamine receptor function and the role of D2-like receptors in behavior. Such research is essential for developing new therapeutic agents (Martelle & Nader, 2008).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate. It highlights the environmental impact of chemical compounds and the need for understanding their breakdown in natural settings (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJZONNAIYUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-o-propionotoluidide Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







